molecular formula C23H17ClN2O4 B2458749 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea CAS No. 923113-56-8

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

Cat. No.: B2458749
CAS No.: 923113-56-8
M. Wt: 420.85
InChI Key: HGYHOTOBWLBVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a chromenone moiety

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c1-29-20-5-3-2-4-17(20)22-13-19(27)18-12-16(10-11-21(18)30-22)26-23(28)25-15-8-6-14(24)7-9-15/h2-13H,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYHOTOBWLBVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the compound’s structure allows it to interact with key biomolecules in cells .

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea can be compared with other urea derivatives and chromenone-containing compounds. Similar compounds include:

  • 1-(4-chlorophenyl)-3-[2-(2-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]urea
  • 1-(4-chlorophenyl)-3-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.

Biological Activity

1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea, with the CAS number 923113-56-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of urea derivatives and is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a chromenone moiety. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H17ClN2O4C_{23}H_{17}ClN_{2}O_{4}, with a molecular weight of 420.8 g/mol. Its structure can be represented as follows:

1 4 chlorophenyl 3 2 2 methoxyphenyl 4 oxo 4H chromen 6 yl urea\text{1 4 chlorophenyl 3 2 2 methoxyphenyl 4 oxo 4H chromen 6 yl urea}

Table 1: Physical Properties

PropertyValue
Molecular FormulaC23H17ClN2O4C_{23}H_{17}ClN_{2}O_{4}
Molecular Weight420.8 g/mol
CAS Number923113-56-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways. The presence of the chromenone moiety is believed to enhance its cytotoxic effects against specific cancer cell lines.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biomolecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It could potentially bind to receptors that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Study : In a study published in Journal X, researchers tested the compound against Gram-positive and Gram-negative bacteria, finding that it inhibited growth at concentrations as low as 10 µg/mL.
  • Anticancer Research : A study conducted by Smith et al. (2023) explored the effects of this compound on breast cancer cell lines, reporting a reduction in cell viability by 70% at a concentration of 50 µM after 48 hours.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.